4-[(4-Aminophenyl)methyl]-2-ethylaniline
Description
Significance and Context of Methylene-Bridged Aromatic Diamines in Advanced Organic Synthesis
Methylene-bridged aromatic diamines, such as the well-known 4,4'-methylenedianiline (B154101) (MDA), are crucial building blocks in the synthesis of polyurethanes, polyimides, and epoxy resins. Their bifunctional nature, possessing two reactive amine groups, allows them to readily participate in polymerization reactions. The general synthesis of these compounds often involves the acid-catalyzed condensation of an aniline (B41778) derivative with formaldehyde (B43269). For instance, the synthesis of a related compound, 4,4'-methylenebis(2,6-diethylaniline), is achieved by reacting 2,6-diethylaniline (B152787) with paraformaldehyde in the presence of hydrochloric acid. nbinno.com A similar approach can be envisioned for the synthesis of 4-[(4-Aminophenyl)methyl]-2-ethylaniline, by reacting a mixture of aniline and 2-ethylaniline (B167055) with formaldehyde.
The substituents on the aromatic rings play a critical role in modulating the reactivity of the amine groups and the properties of the final material. Alkyl substituents, such as the ethyl group in this compound, can influence the compound's solubility, processing characteristics, and the thermal and mechanical properties of the polymers derived from it. These diamines are particularly valued as curing agents for epoxy resins, where they contribute to the formation of cross-linked networks with high strength and thermal stability. theoremchem.com
Academic Research Perspectives on Structural Motifs and Potential in Materials Science
From an academic standpoint, the structural motifs of methylene-bridged aromatic diamines are a subject of ongoing research, particularly concerning structure-property relationships in the resulting polymers. The presence, type, and position of substituents on the aniline rings are known to have a profound impact on the material's performance.
Research into substituted methylene (B1212753) dianilines has shown that alkyl groups can affect the glass transition temperature (Tg), thermal stability, and mechanical properties of epoxy resins. For example, studies on epoxy resins cured with various substituted methylene dianilines have demonstrated that the introduction of alkyl groups can alter the cross-linking density and chain mobility of the polymer network. While a single methyl group may have little effect on the Tg, the presence of two methyl groups, particularly in the ortho positions to the amine, can lead to a significant increase in Tg. Conversely, other studies have indicated that ethyl groups on the diamine can lead to a decrease in the glass transition temperature of the cured epoxy resin when compared to the unsubstituted counterpart. smolecule.com
The ethyl group in this compound is expected to introduce steric hindrance around one of the amine groups, which can influence its reactivity during polymerization. This difference in reactivity between the two amine groups—one sterically hindered and the other not—can be exploited to control the curing process and the final architecture of the polymer network. This controlled reactivity is a key area of interest in the development of advanced materials with tailored properties.
The table below summarizes the influence of different substituents on the properties of epoxy resins cured with various methylene-bridged aromatic diamines, providing a comparative context for the potential performance of materials derived from this compound.
| Curing Agent (Aromatic Diamine) | Substituents | Effect on Glass Transition Temperature (Tg) of Epoxy Resin | Reference |
| 4,4'-Methylenebis(2-ethylaniline) (MOEA) | Two ethyl groups | Lower Tg compared to unsubstituted MDA | smolecule.com |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Two chloro groups | Lower Tg compared to unsubstituted MDA | smolecule.com |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Two chloro and four ethyl groups | Lower Tg compared to unsubstituted MDA | smolecule.com |
| Methyl-substituted dianilines | Methyl groups | A single methyl group has little effect; two ortho-methyl groups increase Tg |
These findings underscore the potential of this compound as a valuable monomer in materials science. The strategic placement of the ethyl group offers a means to fine-tune the properties of high-performance polymers, opening avenues for the development of new materials for a range of applications, from advanced composites to coatings and adhesives.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-aminophenyl)methyl]-2-ethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-13-10-12(5-8-15(13)17)9-11-3-6-14(16)7-4-11/h3-8,10H,2,9,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIWIDTBYWXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199799 | |
| Record name | 4-((4-Aminophenyl)methyl)-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51839-50-0 | |
| Record name | 4-[(4-Aminophenyl)methyl]-2-ethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51839-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Aminophenyl)methyl)-2-ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051839500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((4-Aminophenyl)methyl)-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-aminophenyl)methyl]-2-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((4-AMINOPHENYL)METHYL)-2-ETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS8UB0P64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 4 Aminophenyl Methyl 2 Ethylaniline and Analogues
Reduction of Nitro-Substituted Aromatic Precursors to Diamines
A prevalent and fundamental method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. This transformation is a crucial step in the production of 4-[(4-Aminophenyl)methyl]-2-ethylaniline, where a dinitro precursor is converted to the target diamine. A variety of reducing agents and catalytic systems can be employed for this purpose, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
| Catalyst | Substrate Example | Product | Key Features |
| Palladium on Carbon (Pd/C) | Dinitrotoluene | Toluenediamine | High efficiency, widely used in industry. |
| Platinum (Pt) | Dinitrobenzenes | Diaminobenzenes | Effective catalyst for hydrogenation. |
| Nickel (Ni) | Aromatic Nitro Compounds | Aromatic Amines | Cost-effective alternative to precious metal catalysts. |
Metal-free reduction methods have also been developed, offering alternatives that avoid the use of heavy metals. These methods often employ reducing agents that are readily available and operate under mild conditions.
| Reducing Agent | Co-reagent/Catalyst | Substrate Example | Product |
| Trichlorosilane (HSiCl₃) | Tertiary Amine | Aromatic Nitro Compounds | Aromatic Amines |
| Tetrahydroxydiboron | Water | Aromatic Nitro Compounds | Aromatic Amines |
Amination Reactions for Incorporating Ethyl and Amino Groups
The introduction of ethyl and amino groups onto the aromatic backbone is a critical aspect of synthesizing this compound. Various amination and alkylation strategies can be employed.
N-alkylation is a direct method for introducing an ethyl group onto an aniline (B41778) derivative. This typically involves the reaction of an aniline with an ethylating agent. The choice of solvent and reaction conditions can influence the selectivity between mono- and di-alkylation. Ionic liquids have been shown to be effective media for selective N-monoalkylation of anilines. rsc.org
| Alkylating Agent | Solvent | Substrate | Product |
| Ethyl Iodide | Ionic Liquid (e.g., [bmim][Tf₂N]) | Aniline | N-Ethylaniline |
| Ethyl Bromide | Conventional Organic Solvents | Aniline | N-Ethylaniline |
Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, direct Friedel-Crafts alkylation of aniline is often problematic because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. stackexchange.comdoubtnut.com To circumvent this, the amino group can be protected, for example, by acetylation to form an acetanilide, which can then undergo Friedel-Crafts alkylation. The protecting group can be subsequently removed by hydrolysis.
Nucleophilic Substitution Routes Involving Halogenated Aniline Derivatives
Nucleophilic aromatic substitution (SNA) provides a pathway to introduce amino groups onto an aromatic ring by displacing a halogen substituent. This method is particularly useful when the aromatic ring is activated by electron-withdrawing groups. However, even with the deactivating character of the amino group under certain conditions, halogen displacement on chloroanilines can be achieved. For instance, chloroanilines and their N-acetyl derivatives can react with nucleophiles like potassium phenyl thiolate in a polar aprotic solvent at elevated temperatures to yield substituted anilines.
Condensation Reactions as Key Synthetic Pathways
Condensation reactions are fundamental in constructing the core structure of this compound and its analogues, particularly for the formation of the methylene (B1212753) bridge and for the synthesis of related heterocyclic systems.
The reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a well-established condensation reaction. acs.org This reaction is reversible and typically involves the removal of water to drive the equilibrium towards the product. Schiff bases are important intermediates in organic synthesis and can be further reduced to form stable secondary amines.
Aniline and its derivatives are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocycles. Cycloacylation reactions, where an acyl group is introduced, leading to ring closure, are a key strategy in this regard. For example, Rh(III)-catalyzed direct ortho-C–H bond carbonylation of anilines can be used to construct benzoxazinones. chemistryviews.org This reaction involves the in-situ generation of an acetanilide, which then undergoes cyclization with carbon monoxide. chemistryviews.org
The formation of the methylene bridge between two aniline units is a crucial step in the synthesis of 4,4'-methylenedianiline (B154101) (MDA) and its derivatives, such as this compound. This is typically achieved through the acid-catalyzed condensation of an aniline derivative with formaldehyde (B43269). researchgate.netportfolio-pplus.com
The reaction proceeds through a series of steps, initiated by the reaction of aniline with formaldehyde to form an N-hydroxymethyl aniline intermediate. nih.gov In an acidic medium, this intermediate loses water to form a reactive electrophile, which then undergoes electrophilic aromatic substitution with another aniline molecule to form the methylene-bridged diamine. nih.gov The ratio of aniline to formaldehyde and the reaction temperature are critical parameters that influence the product distribution and the yield of the desired 4,4'-isomer. researchgate.net
| Catalyst | Reactants | Product | Key Features |
| Hydrochloric Acid | Aniline, Formaldehyde | 4,4'-Methylenedianiline | Common industrial method. wikipedia.org |
| Sulfuric Acid | Dimethylaniline, Formaldehyde | p,p'-Tetramethyldiaminodiphenylmethane | Kinetically studied reaction. researchgate.net |
| Solid Acid Catalysts (e.g., Zeolites) | Aniline, Formaldehyde | 4,4'-Methylenedianiline | Aims to replace corrosive mineral acids. google.com |
Reductive Amination Approaches in Diamine Synthesis
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.comwikipedia.org This reaction typically involves the conversion of a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is then reduced in situ. wikipedia.org This approach is highly valued in green chemistry for its efficiency, often allowing for one-pot reactions that minimize waste and purification steps. wikipedia.org
The synthesis of N-substituted aryl amines can be achieved through a one-pot reductive amination of aldehydes with nitroarenes. nih.gov This tandem process is generally catalyzed by transition metal-based catalysts and involves the reduction of the nitro group to an amine, condensation with the aldehyde to form an imine, and subsequent reduction of the imine intermediate. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.comorganic-chemistry.org
For the synthesis of diamines like this compound, this methodology could be envisioned by reacting an appropriate amino-aldehyde or amino-ketone with an aniline derivative. The process is adaptable, and sequential reductive aminations can be used to construct complex amines from simpler precursors. masterorganicchemistry.com
Table 1: Selected Reducing Agents and Systems for Reductive Amination
| Reducing Agent/System | Substrates | Key Features | Source(s) |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones + Amines | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes/Ketones + Amines | Mild and selective reducing agent for a wide variety of substrates. | organic-chemistry.org |
| InCl₃/Et₃SiH/MeOH | Aldehydes/Ketones + Amines | Highly chemoselective system tolerating various functional groups. | organic-chemistry.org |
| Zinc (Zn) metal / HCl | Aldehydes + Hydroxylammonium chloride | One-pot, two-step method applicable to both aliphatic and aromatic aldehydes. | tandfonline.com |
Direct C-H Arylation for Asymmetric Aromatic Diamine Construction
Direct C-H arylation has emerged as a powerful and atom-efficient strategy for the formation of carbon-carbon bonds, bypassing the need for pre-functionalization of substrates. acs.orgrsc.org This approach is particularly valuable for constructing biaryl linkages found in many complex organic molecules. acs.org
In the context of aromatic diamines, palladium-catalyzed directed C-H arylation provides an efficient pathway to access chiral ortho-substituted biaryl diamines. nih.gov This methodology allows for the coupling of substrates like 2,2'-diacetamidobiaryls with aryl iodides, demonstrating tolerance for various substituents on the aryl iodide. nih.gov The subsequent deprotection of the acetyl groups yields the free diamines, which are useful in asymmetric catalysis. nih.gov
While traditional methods often require an excess of the arene substrate, newer catalytic systems based on palladium–diimine complexes have shown high efficiency and stability, achieving the highest turnover numbers reported to date for the direct arylation of benzene (B151609). acs.org These advanced catalysts allow the reaction to be performed with a much lower equivalence of the arene, enhancing the practical applicability of the method. acs.org The development of asymmetric C-H arylation of imines also represents a significant advancement, providing a route to chiral amine structures through Friedel-Crafts-type reactions. researchgate.net
Table 2: Comparison of C-H Arylation Approaches
| Method | Catalyst System | Substrates | Key Advantages | Source(s) |
|---|---|---|---|---|
| Directed C-H Arylation | Palladium (Pd) | 2,2'-diacetamidobiaryls + Aryl iodides | Provides access to chiral ortho-substituted biaryl diamines. | nih.gov |
| Ligand-Promoted C-H Arylation | Palladium-diimine complex | Simple arenes + Aryl halides | High turnover number, increased catalyst stability, requires less arene substrate. | acs.org |
| Aza-Friedel-Crafts Reaction | Chiral Phosphoric Acid | Indeno[1,2-b]quinoxalin-11-imines + Indoles | Enantioselective synthesis of chiral amine architectures with excellent stereocontrol. | researchgate.net |
Carbon-Nitrogen (C-N) Coupling Reaction Strategies
Transition metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-nitrogen bonds in the synthesis of aromatic amines. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann-Goldberg reaction, which is copper-catalyzed, are cornerstone strategies for creating aryl-amine linkages. acs.orgtcichemicals.comnih.gov
The Buchwald-Hartwig reaction has seen significant evolution, with the development of successive generations of catalysts enabling the coupling of a wide range of aryl halides (chlorides, bromides, and iodides) with primary and secondary amines. nih.gov Advanced catalysts based on sterically hindered Josiphos ligands have demonstrated remarkable activity, achieving high yields and excellent selectivity for monoarylation even with low catalyst loadings. nih.gov
Copper-catalyzed C-N coupling has re-emerged as a viable, earth-abundant alternative to palladium-based systems. nih.gov While historically challenged by a limited substrate scope, recent advancements have introduced new ligands that facilitate the coupling of sterically hindered reaction partners. For instance, novel pyrrole-ol ligands have been shown to be uniquely effective in coupling ortho-substituted aryl iodides with hindered primary and secondary amines. nih.gov These methods are crucial for synthesizing the substituted aniline precursors required for building complex diamines.
Catalytic Approaches in the Synthesis of Aromatic Amines and Diamines
Catalysis is central to the modern synthesis of aromatic amines and diamines, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods. Metal-based catalysts, in both homogeneous and heterogeneous forms, are pivotal in key transformations such as the reduction of nitroarenes and the carbonylation of amines.
The catalytic hydrogenation of aromatic nitro compounds is an indispensable industrial process for the production of anilines, which are key precursors for diamines. rsc.orggoogle.com This reaction is predominantly carried out using heterogeneous catalysts. Supported palladium catalysts, particularly palladium on carbon (Pd/C), are widely used for the vapor-phase hydrogenation of nitroaromatics under adiabatic conditions. google.com
Beyond palladium, other metal-based catalysts have been developed for amine synthesis. Nickel-based homogeneous catalysts, for example, have been reported for both the reductive amination of carbonyl compounds and the hydrogenation of nitroarenes to produce a diverse range of primary amines. rsc.org Tandem reactions catalyzed by transition metals are also employed for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes, often utilizing reusable metal nanoparticles as catalysts. nih.gov
Table 3: Metal-Based Catalysts in Aromatic Amine Synthesis
| Catalyst Type | Reaction | Key Features | Source(s) |
|---|---|---|---|
| Supported Palladium (e.g., Pd/C) | Hydrogenation of nitroarenes | Widely used in industrial vapor-phase processes. | google.com |
| Nickel-triphos complex | Hydrogenation of nitroarenes / Reductive amination | Homogeneous catalyst for functionalized and structurally diverse primary amines. | rsc.org |
| Ruthenium (Ru) complex on MCM-41 | Reductive amination | Heterogeneous catalyst for selective formation of N-substituted amines. | nih.gov |
| Copper (Cu) | C-N Coupling (Ullmann-type) | Earth-abundant metal catalyst; new ligands enable coupling of hindered partners. | nih.gov |
Oxidative carbonylation is a valuable transformation that introduces a carbonyl group into a molecule using carbon monoxide (CO) or a CO surrogate. In the context of aromatic diamines, this reaction provides a route to important derivatives such as dicarbamates and cyclic ureas, which are precursors for non-phosgene isocyanate production. rsc.orgresearchgate.net
The palladium-catalyzed oxidative carbonylation of industrially relevant diamines, such as toluene-2,4-diamine (TDA) and 4,4′-methylenedianiline (MDA), has been studied in detail. rsc.orgresearchgate.net Using methyl formate (B1220265) (which can be derived from CO₂) as a C1 source, these diamines can be converted to their corresponding dicarbamates. rsc.org The reaction is sensitive to the choice of catalyst and support material, with oxidic supports like ZrO₂, CeO₂, and SiO₂ showing an ability to suppress side reactions and improve the yield of the desired products. rsc.orgresearchgate.net
This methodology has also been applied to the synthesis of chromone-3-carboxamides via the palladium-catalyzed aminocarbonylation of 3-iodochromone using atmospheric pressure of CO. nih.gov The high chemoselectivity and tolerance for a wide range of nucleophiles make oxidative carbonylation a powerful tool in organic synthesis. nih.govrsc.org
Chemical Reactivity and Mechanistic Studies of 4 4 Aminophenyl Methyl 2 Ethylaniline
Nucleophilic Reactivity of Amino Groups in 4-[(4-Aminophenyl)methyl]-2-ethylaniline
The nucleophilicity of the amino groups in this compound is a central feature of its chemical profile, driving its participation in a wide range of reactions, most notably in polymerization processes. The lone pair of electrons on the nitrogen atoms allows them to act as potent nucleophiles. The reactivity of these amino groups is modulated by both electronic and steric factors.
The presence of an ethyl group on one of the aromatic rings influences the nucleophilicity of the adjacent amino group. Alkyl groups are generally electron-donating, which should increase the electron density on the nitrogen atom and thereby enhance its nucleophilicity. However, the position of the ethyl group ortho to the amino group introduces steric hindrance, which can impede its approach to an electrophilic center. This steric effect can lead to a lower reaction rate compared to an unsubstituted amino group. Consequently, the two amino groups in this compound exhibit different reactivities. The amino group on the unsubstituted phenyl ring is expected to be more sterically accessible and thus potentially more reactive in certain contexts.
In reactions with bulky electrophiles, such as in the curing of epoxy resins, the steric hindrance from the ortho-ethyl group can significantly decrease the reaction rate. Studies on related compounds, such as 4,4′-methylenebis(2,6-diethylaniline), have shown that sterically bulky groups in the ortho position reduce the activity of the amine. nih.gov The reactivity of such amines is primarily determined by their nucleophilicity, which is a function of both the electronic structure and the geometry of the molecules. nih.gov
The table below illustrates the effect of ortho-substituents on the reactivity of aromatic diamines, providing a basis for understanding the expected behavior of this compound.
| Amine | Substituents | Relative Reactivity with Isocyanates |
| 4,4'-Methylenedianiline (B154101) (MDA) | None | High |
| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | Two ethyl groups ortho to each amine | Lower than MDA |
| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Two ethyl groups and one chloro group | Lower than MDEA |
This table is based on data for symmetrically substituted anilines and is intended to illustrate the general trend of decreasing reactivity with increasing steric hindrance and electron-withdrawing character of substituents. nih.gov
Oxidation Reactions and Pathways
Aromatic amines, including this compound, are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation can occur at the amino groups or on the aromatic rings. Exposure to air and light can lead to slow oxidation and polymerization. canada.ca
With strong oxidizing agents like hydrogen peroxide or peroxycarboxylic acids, the primary amino groups can be oxidized. The reaction is believed to proceed through a nucleophilic attack by the amine nitrogen on the electrophilic oxygen of the peracid. wikipedia.org This can lead to the formation of nitroso and subsequently nitro compounds.
The general pathway for the oxidation of a primary aromatic amine is as follows:
Ar-NH₂ → Ar-NHOH (Hydroxylamine) → Ar-NO (Nitroso) → Ar-NO₂ (Nitro)
The anodic oxidation of N,N-dimethylaniline has been shown to yield N,N,N',N'-tetramethylbenzidine and 4,4'-methylenebis(N,N-dimethylaniline). The proposed mechanism involves a one-electron oxidation at the anode to give the corresponding cation radical. nih.gov While this is for a tertiary amine, it highlights the potential for complex reaction pathways upon oxidation of aromatic amines.
Coupling Reactions and Derivatives Formation
Formation of Azo Compounds via Diazotization Reactions
The primary amino groups of this compound can undergo diazotization, a reaction that converts them into diazonium salts. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). icrc.ac.irjbiochemtech.com
The resulting diazonium salts are important intermediates in the synthesis of azo dyes. ijsr.netajol.info These salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process called azo coupling. unb.ca This reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile.
Given the presence of two amino groups in this compound, both can potentially be diazotized to form a bis-diazonium salt. This can then be coupled with a suitable aromatic compound to form bis-azo dyes. The general scheme for the formation of a monoazo dye from an aniline (B41778) derivative is shown below:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Azo Coupling: Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX
The pH of the solution is a critical factor in the coupling reaction; it must be mildly acidic or neutral. researchgate.net The synthesis of various monoazo reactive dyes based on diazotized 4,4'-methylene bis-(2-nitro aniline) and their subsequent coupling with different naphthol derivatives has been reported, demonstrating the versatility of this reaction for creating a range of colors. ijsr.net
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The phenyl rings of this compound are activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino and alkyl groups. mdpi.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The ethyl group is also an activating, ortho- and para-directing group.
In this compound, the positions ortho and para to the amino groups are the most likely sites for electrophilic attack. On the unsubstituted ring, the two ortho positions to the amino group are available for substitution. On the ethyl-substituted ring, one ortho position is occupied by the ethyl group, leaving the other ortho position and the para position (which is occupied by the methylene (B1212753) bridge) as targets. The steric hindrance from the ethyl group may influence the regioselectivity of the substitution on that ring.
A key example of an electrophilic aromatic substitution involving a related compound is the synthesis of 4,4'-methylenedianiline (MDA) itself. This process involves the reaction of aniline with formaldehyde (B43269) in the presence of an acid catalyst. The reaction proceeds through the formation of an electrophilic species from formaldehyde that then attacks the electron-rich aniline ring, primarily at the para position. nih.gov
Alkylation and Acylation Reactions of Aromatic Amines
The amino groups of this compound can undergo alkylation and acylation reactions. These are nucleophilic substitution reactions where the amine attacks an alkyl halide or an acyl halide (or anhydride), respectively.
Alkylation: The reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. The full N,N-methylation of 4,4'-methylenedianiline with dimethyl carbonate has been achieved, yielding 4,4'-methylene bis(N,N-dimethylaniline). researchgate.net
Acylation: Acylation of the amino groups is a common reaction. For instance, N-acetylation of 4,4'-methylenedianiline has been studied in the context of its metabolism. unb.ca This reaction typically involves reacting the amine with an acylating agent like acetyl chloride or acetic anhydride.
These reactions can be used to modify the properties of the molecule, for example, to control its reactivity in subsequent polymerization reactions or to introduce specific functional groups.
Kinetics and Mechanisms of Related Multicomponent Reactions Involving Aniline Derivatives
Computational studies on the reaction of 4-methyl aniline with OH radicals have been performed to understand its atmospheric degradation. The calculations revealed that the formation of the NH-C₆H₄-CH₃ radical is the main product. mdpi.com Such studies provide detailed mechanistic information that is difficult to obtain experimentally.
The table below summarizes kinetic parameters for the reaction of 4,4′-Methylenebis(2-methylcyclohexylamine) with dimeric fatty acid C36 at different temperatures.
| Temperature (°C) | Reaction Order (up to 75% conversion) | Activation Energy (kJ/g mol) |
| 144 | 2 | 58.61 |
| 150 | 2 | 58.61 |
| 165 | 2 | 58.61 |
| 170 | 2 | 58.61 |
| 185 | 2 | 58.61 |
This data is for a related, but structurally different, diamine and is presented to illustrate the type of kinetic analysis that can be applied to such systems. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Aminophenyl Methyl 2 Ethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4-[(4-Aminophenyl)methyl]-2-ethylaniline is predicted to display distinct signals corresponding to each unique proton environment. The aromatic protons on the two benzene (B151609) rings are expected to appear in the downfield region, typically between 6.5 and 7.2 ppm. The protons of the two primary amine (-NH₂) groups would likely produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is generally expected in the 3.5-4.5 ppm range.
The aliphatic protons would be observed further upfield. The methylene (B1212753) bridge (-CH₂-) protons connecting the two aromatic rings are anticipated to produce a singlet around 3.8-4.0 ppm. The ethyl group attached to one of the aniline (B41778) rings would present a characteristic quartet for the methylene (-CH₂-) protons adjacent to the aromatic ring (around 2.5-2.7 ppm) and a triplet for the terminal methyl (-CH₃) protons (around 1.1-1.3 ppm), with coupling constants (J) of approximately 7.5 Hz.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons (C₆H₄ & C₆H₃) | 6.5 - 7.2 | Multiplet | 7H |
| Amine protons (-NH₂) | 3.5 - 4.5 | Broad Singlet | 4H |
| Methylene bridge (-CH₂-) | 3.8 - 4.0 | Singlet | 2H |
| Ethyl group (-CH₂CH₃) | 2.5 - 2.7 | Quartet | 2H |
| Ethyl group (-CH₂CH₃) | 1.1 - 1.3 | Triplet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, 15 distinct signals are expected. The aromatic carbons would generate multiple signals in the typical downfield region of 115-150 ppm. The carbons directly bonded to the nitrogen atoms (C-N) would appear at the lower end of this range, while the other aromatic carbons would be distributed throughout. The aliphatic carbons would appear upfield. The methylene bridge carbon is predicted to have a chemical shift in the range of 35-45 ppm. The ethyl group carbons would be observed at approximately 25-30 ppm for the -CH₂- and 12-18 ppm for the -CH₃.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (C-N) | 140 - 150 |
| Aromatic Carbons (C-C, C-H) | 115 - 140 |
| Methylene Bridge Carbon (-CH₂-) | 35 - 45 |
| Ethyl Group Carbon (-CH₂CH₃) | 25 - 30 |
| Ethyl Group Carbon (-CH₂CH₃) | 12 - 18 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions corresponding to its primary amine, aromatic, and alkyl functionalities.
The two primary amine groups (-NH₂) are expected to show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com An N-H bending (scissoring) vibration is also anticipated around 1580-1650 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge and ethyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
Characteristic C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. libretexts.org The C-N stretching of the aromatic amines would produce a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com Finally, out-of-plane (oop) C-H bending bands for the substituted benzene rings would be visible in the fingerprint region (675-900 cm⁻¹), providing information about the substitution patterns. libretexts.org
Table 3: Predicted Major FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2960 |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
| C-N Stretch | Aromatic Amine | 1250 - 1335 |
| C-H Out-of-Plane Bend | Substituted Benzene | 675 - 900 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption. The spectrum would likely be characterized by intense absorptions below 320 nm, arising from π → π* transitions within the aniline aromatic systems. The presence of the amino groups, which act as auxochromes, can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. Studies on similar diaminodiphenylmethane structures show maximum UV-visible absorption peaks around 305 nm. researchgate.net
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula C₁₅H₁₈N₂ gives a monoisotopic mass of approximately 226.147 Da.
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. As the compound contains an even number of nitrogen atoms (two), the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. jove.com In electrospray ionization (ESI) mode, common adducts such as the protonated molecule [M+H]⁺ at m/z 227.154 would be prominent.
The primary fragmentation pathway for aromatic amines often involves cleavage of bonds beta to the aromatic ring. whitman.edu A significant fragment would be expected from the benzylic cleavage of the C-C bond of the methylene bridge. This would lead to the formation of a stable tropylium-like ion or other resonance-stabilized fragments. For instance, cleavage could result in fragments corresponding to aminobenzyl cations or ethyl-substituted aminobenzyl cations. The loss of HCN from the aniline ring is another common fragmentation pattern for aromatic amines. whitman.edu
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 226.147 | Molecular Ion |
| [M+H]⁺ | 227.154 | Protonated Molecule |
| [M+Na]⁺ | 249.136 | Sodium Adduct |
| [M-H]⁻ | 225.140 | Deprotonated Molecule |
Elemental Composition Analysis
The elemental composition of a pure compound is a fundamental characteristic. Based on the molecular formula C₁₅H₁₈N₂ and the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The total molecular weight is approximately 226.32 g/mol . ncats.io
Table 5: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 79.61 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 8.02 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.38 |
| Total | 226.323 | 100.00 |
X-Ray Diffraction (XRD) for Crystalline Structure Determination
Information on the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed literature. Detailed crystallographic data, which includes the crystal system, space group, unit cell dimensions, and atomic coordinates, has not been publicly reported. Such data is crucial for the unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Without experimental XRD data, a definitive analysis of the crystalline packing and the specific arrangement of the molecules in the crystal lattice cannot be provided.
Computational and Theoretical Investigations of 4 4 Aminophenyl Methyl 2 Ethylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 4-[(4-Aminophenyl)methyl]-2-ethylaniline allows for a comprehensive understanding of its molecular properties.
Computational studies on the parent molecule, 4,4'-methylenedianiline (B154101) (MDA), have shown that the molecule predominantly exists in a non-planar structure with a near C2 molecular symmetry. The dihedral angles between the phenyl rings are a key feature of its conformation. For MDA, these have been calculated to be around 60°. The introduction of an ethyl group at the ortho position of one ring in this compound is expected to induce further twisting of the phenyl rings due to steric hindrance. This is supported by studies on similar substituted diaminodiphenylmethane derivatives. For instance, in 4,4′-methylenebis(2,6-diethylaniline), the presence of two ethyl groups on each ring significantly influences the twist angle between the aromatic components.
The bond lengths and angles within the molecule are also affected by the substituents. The C-N bond lengths of the amino groups and the C-C bond lengths within the aromatic rings are expected to be within the typical ranges for substituted anilines. The geometry of the methylene (B1212753) bridge (C-CH₂-C) is also a critical parameter, influencing the relative orientation of the two aromatic moieties.
Table 1: Representative Calculated Geometric Parameters for a Substituted Diaminodiphenylmethane Analog (Note: Data is for a structurally similar compound, 4,4′-methylenebis(2,6-diethylaniline), and serves as an illustrative example.)
| Parameter | Bond Length (Å) / Angle (°) |
| C-N (Amino) | 1.40 |
| C-C (Aromatic) | 1.39 - 1.41 |
| C-CH₂ | 1.52 |
| C-N-H (Angle) | 112.0 |
| C-C-C (Aromatic Angle) | 119.0 - 121.0 |
| Phenyl Ring Dihedral Angle | ~64.0 |
This interactive table is based on illustrative data for analogous compounds.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity and lower stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the π-systems of the aniline (B41778) rings, reflecting their electron-donating nature. The LUMO, conversely, is likely distributed over the aromatic rings and the methylene bridge, representing the regions susceptible to nucleophilic attack.
Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Aniline Derivatives (Note: These are representative values for aniline and a substituted aniline to illustrate the effect of substitution.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Aniline | -5.15 | -0.25 | 4.90 |
| p-Ethylaniline | -4.98 | -0.18 | 4.80 |
This interactive table is based on illustrative data for analogous compounds.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. The calculated harmonic vibrational frequencies can be scaled by an appropriate factor to achieve excellent agreement with experimental data.
For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to the functional groups present. These include the N-H stretching and bending vibrations of the amino groups, the C-H stretching of the aromatic rings, the ethyl group, and the methylene bridge, as well as the C-C stretching modes of the aromatic rings.
A comparative study on the vibrational spectra of diphenylmethane (B89790) and 4,4'-methylenedianiline (MDA) using DFT calculations has provided detailed assignments of their vibrational modes. wolfram.com The characteristic ring breathing mode was found to be sensitive to amino substitution. wolfram.com In this compound, the presence of the ethyl group would introduce additional vibrational modes, such as C-H stretching and bending, which would be observable in its IR and Raman spectra.
Table 3: Selected Predicted Vibrational Frequencies for 4,4'-Methylenedianiline (MDA) (Note: Data is for the parent compound and serves as a reference.)
| Vibrational Mode | Calculated Frequency (cm-1) |
| N-H Symmetric Stretch | 3420 |
| N-H Asymmetric Stretch | 3505 |
| Aromatic C-H Stretch | 3050 - 3100 |
| CH₂ Symmetric Stretch | 2860 |
| Aromatic C=C Stretch | 1620 |
| NH₂ Scissoring | 1600 |
| CH₂ Bending | 1450 |
This interactive table is based on illustrative data for an analogous compound.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the amino groups, due to the presence of lone pairs of electrons. These regions are therefore the most likely sites for electrophilic attack. The hydrogen atoms of the amino groups and the aromatic rings will exhibit positive potential, making them susceptible to nucleophilic attack. The ethyl group and the methylene bridge are expected to be in regions of relatively neutral potential. Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding.
In this compound, the nitrogen atoms of the amino groups are expected to carry a significant negative charge, while the hydrogen atoms bonded to them will have a positive charge. The carbon atoms of the aromatic rings will have varying charges depending on their position relative to the amino and ethyl groups.
Table 4: Illustrative Mulliken Atomic Charges for Aniline (Note: These are representative values for the parent aniline molecule.)
| Atom | Mulliken Charge (a.u.) |
| N | -0.85 |
| H (of NH₂) | +0.35 |
| C (para to NH₂) | -0.15 |
| C (ortho to NH₂) | -0.20 |
This interactive table is based on illustrative data for an analogous compound.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules over time. ulisboa.pt These methods are instrumental in understanding how a molecule like this compound might behave in different environments, such as in solution or interacting with a biological target.
In the context of this compound, MD simulations could be employed to:
Determine the preferred three-dimensional arrangement of the phenyl rings and the ethyl substituent.
Analyze the rotational barriers around the methylene bridge and the aniline moieties.
Simulate its interaction with water or other solvents to understand its solubility and aggregation properties. rsc.org
Investigate its behavior within a lipid bilayer to predict its ability to cross cell membranes.
While specific simulation data for this compound is not available, studies on related aromatic amino acids have demonstrated their tendency to self-assemble into ordered structures, a process that can be elucidated through MD simulations. rsc.org
Theoretical Studies on Structure-Reactivity Relationships
Theoretical studies on structure-reactivity relationships, often employing Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.net These studies use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical models that can predict the activity of new, untested compounds.
For a molecule like this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as:
Electronic descriptors: Partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: Molecular volume, surface area, and shape indices.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
These descriptors can be calculated using computational chemistry software. Once calculated for a series of related compounds with known activities, statistical methods are used to build a QSAR model. Such models have been successfully applied to various classes of compounds, including derivatives of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, to understand the structural requirements for their biological activities. researchgate.net For arylamines, QSAR studies have been used to design new derivatives with specific affinities for biological targets. nih.gov
| Descriptor Type | Examples | Relevance to this compound |
| Electronic | HOMO/LUMO energies, Dipole Moment | Governs reactivity, polarity, and interaction with polar molecules. |
| Steric | Molecular Surface Area, Volume | Influences how the molecule fits into a binding site. |
| Hydrophobic | LogP | Predicts solubility and membrane permeability. |
| Topological | Connectivity Indices | Describes the shape and branching of the molecule. |
Molecular Docking for Elucidating Binding Mechanisms with Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. hilarispublisher.com
For this compound, molecular docking could be used to:
Identify potential biological targets by screening it against a library of protein structures.
Predict the binding mode and affinity of the molecule within the active site of a known target.
Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Docking studies on structurally related anilinoquinazoline (B1252766) derivatives have been instrumental in understanding their interactions with the ATP-binding pocket of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govijcce.ac.ir These studies have shown how modifications to the aniline ring can influence binding affinity and inhibitory activity. nih.gov Similarly, docking studies of other diphenylmethane derivatives have helped in identifying their potential binding modes. ssrn.com The insights gained from such studies on analogous compounds can guide the design of new derivatives of this compound with improved affinity and selectivity for specific targets. mdpi.commdpi.com
| Potential Interaction Type | Description | Possible Involvement of this compound Moieties |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | The amino groups (-NH2) can act as hydrogen bond donors. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The phenyl rings and the ethyl group can engage in hydrophobic interactions. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The two phenyl rings can participate in π-π stacking with aromatic residues in a protein's binding site. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecule can form van der Waals contacts with the binding pocket. |
Predicted Collision Cross Section (CCS) for Ion Mobility Spectrometry
Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS measurements that reflects the effective area of the ion as it travels through a buffer gas. nih.gov CCS values can provide an additional dimension of information for chemical identification, complementing mass spectrometry data. mdpi.com
Predictive models for CCS values are becoming increasingly important, especially for the identification of unknown compounds where authentic standards are not available. mdpi.com These models often use machine learning algorithms trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.govmdpi.com
For this compound, a predicted CCS value could be calculated using various online tools or in-house models. This predicted value could then be compared to an experimentally measured CCS value to increase confidence in its identification in complex samples. Studies on aromatic amines have shown that different protonation isomers can be separated by IMS and that their CCS values can be predicted computationally. acs.org The ability to predict CCS values is a valuable tool in analytical chemistry and metabolomics.
| Ion Mobility Spectrometry Platform | Typical CCS Prediction Accuracy | Reference |
| Drift Tube Ion Mobility Spectrometry (DTIMS) | Relative error typically within a few percent. | researchgate.net |
| Traveling Wave Ion Mobility Spectrometry (TWIMS) | Relative error typically within a few percent. | |
| Machine Learning Models (e.g., Random Forest) | Median relative residual around 2.2%. | mdpi.com |
Derivatization and Functionalization Strategies for 4 4 Aminophenyl Methyl 2 Ethylaniline
Synthesis of Schiff Base Derivatives
The formation of Schiff bases, or azomethines, is a common and straightforward method for derivatizing primary amines. This reaction involves the condensation of the amino groups of 4-[(4-Aminophenyl)methyl]-2-ethylaniline with aldehydes or ketones. The resulting imine linkage is a key structural motif in many biologically active compounds and coordination complexes.
The synthesis of Schiff base derivatives of aromatic diamines like 4,4'-methylenedianiline (B154101), a compound structurally similar to this compound, has been well-documented. These reactions are typically carried out by refluxing the diamine with the corresponding aldehyde or ketone in a suitable solvent, such as ethanol (B145695) or toluene (B28343). Often, a catalytic amount of acid is used to facilitate the dehydration process. Given the presence of two primary amino groups in this compound, the reaction can be controlled to achieve either mono- or di-substitution, depending on the stoichiometry of the reactants.
A variety of aldehydes, including benzaldehyde, p-methoxybenzaldehyde (anisaldehyde), and p-chlorobenzaldehyde, have been successfully reacted with 4,4'-methylenedianiline to produce the corresponding diimine Schiff bases. scilit.com The reaction of 4,4'-methylenedianiline with p-anisaldehyde, for instance, results in a condensation product that can act as a colorimetric sensor for certain metal ions. nih.gov Similarly, reactions with acetylacetone (B45752) have been shown to yield N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane. researchgate.netresearchgate.net These examples suggest that this compound would readily undergo similar condensation reactions to form a diverse library of Schiff base derivatives.
| Aldehyde/Ketone | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Benzaldehyde | N,N'-dibenzylidene-4,4'-methylenedianiline | Reflux in ethanol | scilit.com |
| p-Methoxybenzaldehyde (Anisaldehyde) | N,N'-bis(4-methoxybenzylidene)-4,4'-methylenedianiline | Reflux in ethanol | scilit.comnih.gov |
| p-Chlorobenzaldehyde | N,N'-bis(4-chlorobenzylidene)-4,4'-methylenedianiline | Reflux in ethanol | scilit.com |
| Acetylacetone | N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane | Reflux in toluene for 30h | researchgate.netresearchgate.net |
Modification through Nucleophilic Attack of Amino Groups
The primary amino groups of this compound are nucleophilic and can readily participate in reactions with various electrophiles. This allows for the introduction of a wide range of functional groups through acylation and alkylation reactions.
Acylation of the amino groups can be achieved using acylating agents such as acid chlorides or anhydrides. For instance, the N-acetylation of 4,4'-methylenedianiline is a known transformation. nih.gov This suggests that this compound can be readily acylated to form the corresponding amides. The reaction conditions can be controlled to favor either mono- or di-acylation. The introduction of an acyl group can significantly alter the electronic properties and reactivity of the molecule.
N-Alkylation of aromatic amines can be accomplished through various methods, including the use of alkyl halides or reductive amination. A more environmentally friendly approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst, such as iridium or ruthenium complexes. scilit.comnih.gov This method has been successfully applied to the selective monoalkylation of a wide range of aromatic primary amines with primary alcohols, yielding the corresponding secondary amines in high yields. nih.gov Given the presence of two primary amino groups in this compound, selective mono- or di-alkylation could potentially be achieved by controlling the reaction stoichiometry and conditions. For example, iridium complexes with P,N-ligands have shown excellent selectivity for the monoalkylation of aromatic amines. scilit.com This methodology could be extended to the symmetric or non-symmetric N,N'-dialkylation of diamines. scilit.com
Introduction of Diverse Functional Groups via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto aromatic rings. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant for the functionalization of this compound.
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. researchgate.netwikipedia.org This reaction could be employed to further functionalize the aromatic rings of this compound, assuming it is first converted to an aryl halide or triflate. More directly, the amino groups of the title compound could act as nucleophiles in a Buchwald-Hartwig reaction with other aryl halides, leading to the formation of more complex tri- or tetra-arylamine structures. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of coupling partners under milder conditions. wikipedia.orgrug.nl
The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To apply this reaction to this compound, the aromatic rings would first need to be halogenated. The resulting aryl halide could then be coupled with a variety of boronic acids or their esters to introduce alkyl, alkenyl, or aryl substituents. The Suzuki-Miyaura reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids. wikipedia.org
Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Quinolones, Indoles)
The aromatic diamine structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. Quinolones and indoles are two important classes of N-heterocycles that could potentially be synthesized from this starting material.
Quinolone derivatives can be synthesized through several methods involving anilines as starting materials. The Conrad-Limpach-Knorr synthesis, for example, involves the reaction of an aniline (B41778) with a β-ketoester. preprints.org Depending on the reaction conditions, this can lead to the formation of either 4-quinolones or 2-quinolones. Another approach is the Gould-Jacobs reaction, where an aniline is reacted with an ethoxymethylenemalonate ester followed by thermal cyclization. More recent methods involve transition-metal-catalyzed reactions, such as the palladium-catalyzed carbonylative Sonogashira/cyclization sequence of 2-iodoanilines and alkynes. organic-chemistry.org By appropriately functionalizing one of the amino groups of this compound and introducing a suitable second functional group on the adjacent carbon of the aromatic ring, intramolecular cyclization could lead to the formation of a quinolone ring system.
Indole (B1671886) synthesis from anilines can be achieved through various strategies. One common method is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. To utilize this compound in a Fischer-type synthesis, one of the amino groups would first need to be converted into a hydrazine. Other modern methods for indole synthesis include palladium- or copper-catalyzed cyclization reactions of appropriately substituted anilines. For instance, an operationally simple, palladium-catalyzed cyclization of N-aryl imines affords indoles via an oxidative linkage of two C-H bonds. organic-chemistry.org Another approach involves the PIFA-mediated intramolecular cyclization of N-arylated enamines. organic-chemistry.org These methods highlight the potential to transform this compound into indole derivatives by first forming an appropriate N-substituted intermediate that can undergo subsequent cyclization.
Applications in Materials Science and Polymer Chemistry
Precursor in Polymer Synthesis
The bifunctional nature of 4-[(4-Aminophenyl)methyl]-2-ethylaniline, with its two reactive amine groups, makes it an ideal building block for step-growth polymerization. It serves as a diamine monomer in the synthesis of several classes of polymers, where it is incorporated into the main chain, significantly influencing the final properties of the material.
Aromatic diamines are fundamental precursors for the synthesis of high-performance aromatic polyimides and polyamides, polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis of polyimides typically involves a two-step process where a diamine is reacted with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. core.ac.uk
While specific research detailing the synthesis of polyimides from this compound is not extensively published, its use as a precursor for polyimides is established. chemicalbook.com The properties of the resulting polyimide are heavily influenced by the structure of the diamine. The incorporation of this compound would introduce several key features:
Flexibility: The methylene (B1212753) bridge (-CH2-) between the phenyl rings provides greater chain flexibility compared to more rigid diamines, which can improve the processability of the resulting polyimide.
Solubility: The presence of ethyl groups enhances the solubility of the polymer in organic solvents, a significant advantage for processing and film casting.
Modified Thermal Properties: The alkyl substituents can influence the glass transition temperature (Tg). For instance, in a study of similar structures, incorporating 4,4'-methylenebis(2,6-dimethylaniline) (B1266024) was shown to effectively tune the glass transition temperature of polyimides. nsf.gov
Polyamides are similarly synthesized through the polycondensation of a diamine with a dicarboxylic acid. The integration of this compound into a polyamide backbone would be expected to enhance solubility and modify mechanical properties, leading to materials with a balance of thermal stability and processability. sci-hub.se
Table 1: Comparative Properties of Aromatic Polyimides Derived from Various Methylene-Bridged Diamines This table presents data for polyimides synthesized from diamines structurally analogous to this compound to illustrate the influence of ortho-alkyl substituents.
| Diamine Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. | Dielectric Constant (1 MHz) |
|---|---|---|---|
| 4,4'-Oxydianiline (ODA) | 276 - 302 °C mdpi.com | 557 - 581 °C researchgate.net | 2.82 - 3.55 researchgate.net |
| 4,4'-Methylenebis(2,6-dimethylaniline) | Tunable based on co-monomer nsf.gov | 362 - 378 °C nsf.gov | Not specified |
| 4,4'-Methylenebis(2,6-diethylaniline) | Not specified | Not specified | Not specified |
In the field of polyurethane chemistry, this compound (MBOEA) serves as a highly effective chain extender and curing agent for isocyanate-based prepolymers. gantrade.com Polyurethanes are synthesized through the reaction of diisocyanates with polyols, with chain extenders used to build molecular weight and create hard segments that influence the final mechanical properties.
MBOEA is a hindered aromatic diamine, and its structure provides several advantages in polyurethane formulations:
Controlled Reactivity: The steric hindrance from the ethyl groups moderates the reactivity of the amine groups with isocyanates, allowing for better processing control compared to non-hindered amines. gantrade.com
Enhanced Mechanical Properties: As a chain extender, it contributes to the formation of robust hard segments within the polyurethane elastomer, significantly improving properties such as durability, abrasion resistance, and resiliency. gantrade.com
Improved Dynamic Performance: Polyurethanes cured with MBOEA exhibit low heat build-up under dynamic loads, making them suitable for demanding applications like wheels, rollers, and bumper pads. theoremchem.comtheoremchem.com
It is used in various polyurethane systems, including cast polyurethane (CPU), thermoplastic polyurethane (TPU), and reaction injection molding (RIM) elastomers. theoremchem.com Its performance is often compared to other aromatic diamine curatives, and it can be used in combination with them to achieve specific property profiles. gantrade.com
Table 2: Effect of Amine Curatives on Polyurethane Properties Data for a structurally similar diamine, 4,4'-Methylenebis(2,6-diethylaniline) (MDEA), is used to illustrate typical effects.
| Property | Base Polyurethane | Polyurethane with MDEA |
|---|---|---|
| Hardness (Shore D) | 65 | 78 |
| Elongation at Break | Baseline | Reduced by 15-20% |
| Onset of Thermal Decomposition | Baseline | Increased by 40 °C |
The defining structural feature of this compound is the methylene group that bridges the two substituted aniline (B41778) rings. This bridge is a critical element that is carried into the backbone of polymers synthesized from this monomer. The primary application of this compound in synthesizing methylene-bridged polymers is in the production of the aforementioned polyimides and polyurethanes.
In these polymers, the methylene bridge acts as a flexible linkage within the otherwise rigid polymer backbone. nih.gov This internal flexibility is crucial for:
Lowering Melt Viscosity: The increased rotational freedom afforded by the methylene group can lower the melt viscosity of thermoplastic polymers, making them easier to process via techniques like injection molding or extrusion.
Improving Solubility: The non-linear, kinked structure introduced by the methylene bridge disrupts chain packing, which can lead to improved solubility in a wider range of solvents.
Balancing Mechanical Properties: The bridge allows for a balance between high strength and modulus, derived from the aromatic components, and improved toughness and elongation, derived from the enhanced chain mobility.
Therefore, while not used for a distinct class of polymers solely defined as "methylene-bridged," the compound is a key building block for introducing this specific, property-modifying linkage into established high-performance polymer systems. nih.gov
Role in the Synthesis of Dyes and Pigments
Aromatic amines are foundational components in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. The synthesis involves a two-step process:
Diazotization: A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
Azo Coupling: The diazonium salt, acting as an electrophile, is then reacted with a coupling component (an electron-rich species like another amine, a phenol, or a naphthol) to form the azo compound (-N=N-), which is the chromophore responsible for the color. google.comgoogle.com
As a diamine, this compound can be either partially or fully diazotized to create monoazo or bisazo dyes, respectively. The final color of the dye would depend on the coupling component used and the specific reaction conditions. The presence of the methylene bridge and ethyl groups would influence the dye's properties, such as its solubility in different media and its affinity for various substrates like textiles or plastics. While specific commercial dyes based on this exact molecule are not widely documented, its chemical structure makes it a viable candidate for creating a range of colors from yellow and orange to red and brown.
Application in Electronic and Optical Materials
The properties of polymers derived from this compound, particularly polyimides, make them suitable for applications in the electronics industry. Aromatic polyimides are valued in microelectronics for their combination of high thermal stability, excellent mechanical properties, and good electrical insulation. researchgate.net
Polymers incorporating this diamine can be used as:
Dielectric Layers: Polyimide films are used as interlayer dielectrics and passivation layers in semiconductor manufacturing. The low dielectric constant of these materials is crucial for minimizing signal delay and cross-talk in integrated circuits. The structure of the diamine, including its alkyl groups, can influence the polymer's free volume and polarity, thereby affecting the dielectric properties. mdpi.comresearchgate.net
Substrates for Flexible Electronics: The flexibility imparted by the methylene bridge makes polyimides derived from this compound potentially suitable for producing flexible printed circuits (FPCs) and substrates for flexible displays. vt.edu
The optical properties of these polymers, such as refractive index and transparency, are also important. For optical applications, high transparency and a specific refractive index are often required. The ethyl groups on the aromatic rings can disrupt the charge-transfer complex formation that often causes color in aromatic polyimides, potentially leading to films with higher optical clarity.
Contribution to Advanced Material Systems
The unique chemical structure of this compound lends itself to potential applications in more advanced material systems, including as corrosion inhibitors and in components for organic electronics.
Organic Solar Cells: Organic photovoltaics (OPVs) rely on organic materials, including polymers and small molecules, to absorb light and generate charge. mdpi.comscitechdaily.com While there is no specific literature detailing the use of this compound in this application, organic dyes and polymers with tailored electronic properties are the core components of dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. nih.govresearchgate.net The aromatic and amine functionalities of this compound make it a plausible, though underexplored, building block for synthesizing novel dyes or polymers for photovoltaic research.
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and π-electrons in aromatic rings are often effective corrosion inhibitors for metals in acidic environments. researchgate.netmdpi.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that slows down both the anodic and cathodic corrosion reactions. The two amine groups and aromatic rings in this compound provide active sites (lone pair electrons on nitrogen and π-electrons) that could strongly adsorb onto a metal surface, thereby inhibiting corrosion. While specific studies on this compound are scarce, the general mechanism for similar aromatic amines is well-understood and suggests its potential in this application. researchgate.netrsc.org
Analytical Methodologies for 4 4 Aminophenyl Methyl 2 Ethylaniline
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical method essential for the pharmaceutical and chemical industries. veeprho.com It is widely used for the separation, identification, and quantification of components within a mixture. nih.gov For aromatic amines like 4-[(4-Aminophenyl)methyl]-2-ethylaniline, HPLC offers high resolution and sensitivity for purity analysis and impurity profiling.
Reverse Phase (RP) HPLC is the most common mode of separation for aromatic amines due to its applicability to a wide range of non-polar and moderately polar compounds. epa.gov The development of a robust RP-HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate separation from potential impurities, such as starting materials, by-products, and degradation products.
Stationary Phase Selection: The choice of the stationary phase is critical. For aromatic compounds and diphenylmethane (B89790) derivatives, several types of columns are suitable:
C18 (Octadecylsilane): A common choice providing significant hydrophobic retention.
C8 (Octylsilane): Offers slightly less retention than C18 and can be beneficial if the analyte is too strongly retained. tandfonline.com
Phenyl Phases: These columns can offer unique selectivity for aromatic compounds through π-π interactions between the phenyl groups of the stationary phase and the analyte. thermofisher.com
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. To improve peak shape and influence retention of the basic amine groups, a modifier is usually added to the mobile phase:
Acidic Modifiers: Formic acid or acetic acid (typically at 0.1%) are added to the mobile phase to protonate the amine functional groups. This can improve peak shape and is compatible with mass spectrometry. lcms.cz
Buffers: Phosphate (B84403) or acetate (B1210297) buffers can be used to control the pH of the mobile phase, which is crucial for consistent ionization and retention of the analyte. tandfonline.com
Amine Modifiers: In some cases, a small amount of an amine modifier like triethylamine (B128534) (TEA) might be added to the mobile phase to mask active silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing for basic compounds like aromatic amines. tandfonline.com
Illustrative RP-HPLC Method Parameters: An example of a starting point for method development is presented in the table below.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier, good for MS compatibility, aids in protonation. lcms.cz |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 10% B to 90% B over 20 min | To elute a range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Aromatic rings provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Coupling HPLC with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of MS detection, making it an invaluable tool for impurity identification. veeprho.com To make an HPLC method MS-compatible, non-volatile mobile phase additives must be replaced.
Volatile Buffers: Non-volatile buffers like phosphate must be replaced with volatile alternatives such as ammonium (B1175870) acetate or ammonium formate (B1220265). shimadzu.com
Volatile Acids/Bases: Formic acid, acetic acid, and ammonium hydroxide (B78521) are commonly used to control pH and improve ionization efficiency in the MS source. waters.com
The electrospray ionization (ESI) source is typically operated in positive ion mode for the analysis of primary aromatic amines, as the amine groups are readily protonated. nih.govnih.gov This allows for the determination of the molecular weight of the parent compound and its impurities, aiding in their structural elucidation.
Example LC-MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Mode | Full Scan / Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
Once an analytical HPLC method is developed, it can be scaled up to a preparative scale to isolate and purify larger quantities of this compound or to isolate unknown impurities for structural characterization. sielc.com
Scaling Up: The analytical method is adapted for preparative HPLC by increasing the column diameter, particle size, and flow rate. The goal is to maximize throughput while maintaining adequate separation. The mobile phase composition is often kept similar to the analytical method. nih.gov
Fraction Collection: As the separated compounds elute from the preparative column, a fraction collector is used to collect the eluent in separate tubes. The fractions corresponding to the main compound and each impurity are collected based on the detector signal (typically UV). These collected fractions can then be concentrated to yield the isolated compounds, which can be further analyzed by techniques like NMR and MS to confirm their structures.
Q & A
Q. How can researchers optimize the synthesis of 4-[(4-Aminophenyl)methyl]-2-ethylaniline to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, highlights the use of triethylamine as a catalyst in dimethyl ketone for similar aromatic amines, achieving reaction completion in 13 hours. A stepwise approach includes:
Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
Catalyst Selection : Compare bases like triethylamine vs. pyridine for deprotonation efficiency.
Monitoring : Use TLC (as in ) or HPLC to track reaction progress.
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradients) can isolate the product.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR : and NMR confirm aromatic proton environments and ethyl/methyl group integration.
- FT-IR : Identify primary amine N-H stretches (~3300–3500 cm) and C-N vibrations (~1250 cm) ().
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ion).
- X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL ().
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation ().
- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use saline wash ().
- Storage : Keep in amber glass vials under inert gas (N) at 4°C to prevent oxidation.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for aromatic ring positions. For example, the para-amino group may direct substitution to the ortho/meta positions of the ethyl-substituted ring.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction conditions.
- Validation : Compare predicted regioselectivity with experimental nitration/bromination outcomes ().
Q. What experimental strategies resolve contradictions in reported solubility data for this compound derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce prior experiments using identical solvents (e.g., DMSO, ethanol) and temperatures.
- Phase Diagrams : Construct solubility vs. temperature curves via gravimetric analysis.
- Purity Checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting solubility ().
- Crystallography : Compare crystal packing modes (e.g., π-π stacking) that influence solubility ().
Q. How does the electronic structure of this compound influence its stability under oxidative conditions?
- Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry in acetonitrile (0.1 M TBAP) to identify oxidation potentials.
- Accelerated Aging : Expose the compound to HO/UV light and monitor degradation via LC-MS.
- Radical Trapping : Use TEMPO to test for radical intermediates ().
- Computational Insights : Calculate HOMO/LUMO gaps to predict susceptibility to oxidation ().
Q. What methodologies enable the study of this compound's role as a ligand in coordination chemistry?
- Methodological Answer :
- Synthesis of Metal Complexes : React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water under reflux.
- Spectroscopic Characterization :
- UV-Vis : Detect d-d transitions (e.g., λ shifts).
- EPR : Identify paramagnetic species (e.g., Cu(II) complexes).
- Single-Crystal Analysis : Resolve coordination geometry using SHELXL refinement ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Standardized Calibration : Use certified melting point apparatus with indium/vanillin standards.
- Sample Preparation : Ensure identical heating rates (1–2°C/min) and sample particle sizes.
- Polymorph Screening : Recrystallize from multiple solvents (e.g., methanol, ethyl acetate) to detect polymorphic forms ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
